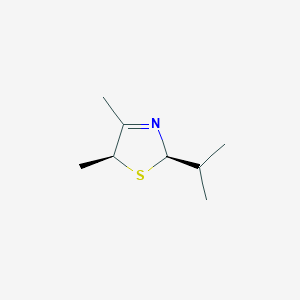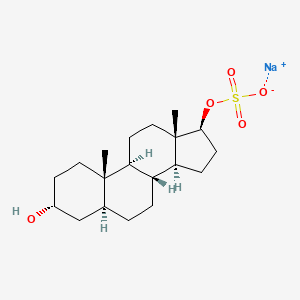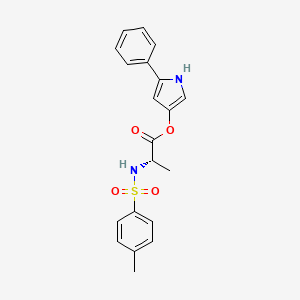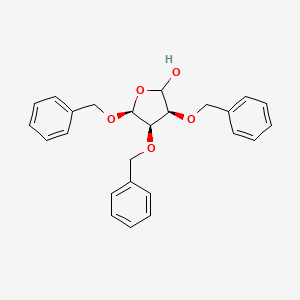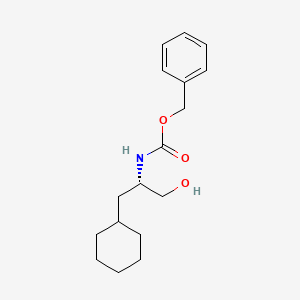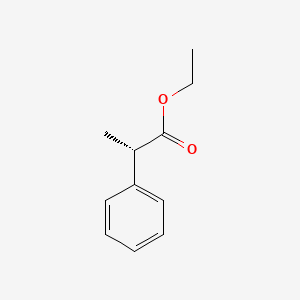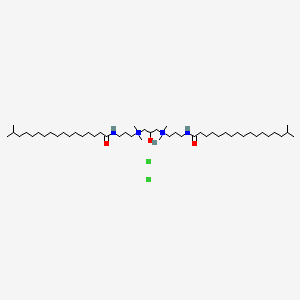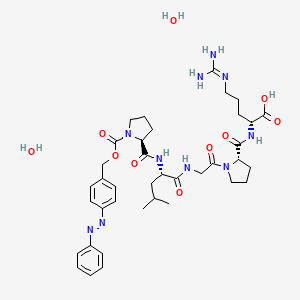![molecular formula C₁₅H₂₃NO₃ B1141798 1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol CAS No. 82961-02-2](/img/structure/B1141798.png)
1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol, also known as 2-Methoxyethenylphenoxy-N-propan-2-ylaminopropan-2-ol or 2-MEPP, is a structural analog of the widely studied compound 1-[4-(2-methoxyphenyl)phenoxy]-3-propan-2-ylaminopropan-2-ol (2-MPPP). It is an organic compound that has been of interest to researchers in recent years due to its potential applications in various fields.
Applications De Recherche Scientifique
Kinetic Resolution of Racemic Intermediates
This compound has been used in the kinetic resolution of racemic intermediates. In one study, Pseudomonas fluorescens lipase (PFL) was used as a biocatalyst for the kinetic resolution of a racemic intermediate of metoprolol. PFL selectively acylated the R-form of this racemic intermediate in a short duration of 3 hours .
2. Synthesis of Metoprolol EP Impurity D The compound has been used in the synthesis of metoprolol EP Impurity D. The synthesis was accomplished starting from 4-(2-methoxyethyl)phenol in two steps via KOH-mediated substitution with epichlorohydrin and then H2SO4 catalyzed hydrolysis of the formed epoxide .
Drug Development
As an intermediate of metoprolol, this compound plays a crucial role in drug development, particularly in the production of β1-blocker drugs. These drugs are used to manage conditions such as high blood pressure and chest pain .
Biocatalysis
The compound has been used in biocatalysis, a process that uses natural catalysts, such as protein enzymes, to conduct chemical reactions. This provides a more efficient and environmentally friendly alternative to traditional chemical processes .
Green Chemistry
The compound has been used in green chemistry practices, particularly in the synthesis of metoprolol EP Impurity D. The process involves the use of ultrasonic waves, providing a more sustainable and environmentally friendly method of synthesis .
Mécanisme D'action
Target of Action
The primary target of 1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol is the adrenergic β-1 receptor . This receptor plays a crucial role in the regulation of heart function.
Mode of Action
As a selective adrenergic β-1-blocking agent , this compound binds to the β-1 adrenergic receptors, inhibiting the action of catecholamines, such as adrenaline and noradrenaline. This results in a decrease in heart rate, cardiac output, and blood pressure.
Propriétés
IUPAC Name |
1-[4-(2-methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3/h4-9,12,14,16-17H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWWYDYCIZGNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C=COC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyethenyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)
